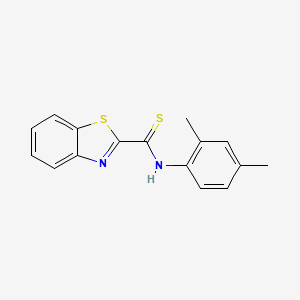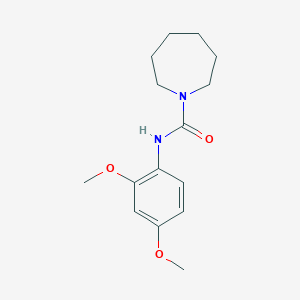
N-(2,4-dimethoxyphenyl)-1-azepanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-1-azepanecarboxamide, also known as DMXAA, is a synthetic compound that has been studied for its potential anti-cancer properties. DMXAA was originally developed as a drug candidate for the treatment of solid tumors, but its development was discontinued due to limited efficacy in clinical trials. However, DMXAA continues to be studied for its potential use as a research tool in cancer biology.
Mecanismo De Acción
The exact mechanism of action of N-(2,4-dimethoxyphenyl)-1-azepanecarboxamide is not fully understood, but it is thought to activate the immune system by inducing the production of cytokines and chemokines. This compound has also been shown to inhibit the formation of blood vessels that supply tumors with nutrients and oxygen, a process known as angiogenesis.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to induce the production of cytokines and chemokines, as well as activate immune cells such as macrophages and natural killer cells. This compound has also been shown to inhibit angiogenesis and induce tumor cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethoxyphenyl)-1-azepanecarboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied in preclinical models, making it a well-established research tool. However, this compound has several limitations as well. It has limited efficacy in clinical trials, which may limit its relevance to human cancer biology. Additionally, this compound has been shown to have off-target effects, which may complicate interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-(2,4-dimethoxyphenyl)-1-azepanecarboxamide. One potential direction is to study its use in combination with other anti-cancer agents, such as immune checkpoint inhibitors. Another potential direction is to study its use in combination with targeted therapies, such as tyrosine kinase inhibitors. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential off-target effects.
Métodos De Síntesis
N-(2,4-dimethoxyphenyl)-1-azepanecarboxamide can be synthesized using a multi-step process starting with commercially available 2,4-dimethoxybenzaldehyde. The synthesis involves several chemical reactions, including a Grignard reaction and an amidation reaction, to produce the final product.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-1-azepanecarboxamide has been studied for its potential use as a research tool in cancer biology. It has been shown to activate the immune system and induce tumor cell death in preclinical models. This compound has also been studied for its potential use in combination with other anti-cancer agents, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-19-12-7-8-13(14(11-12)20-2)16-15(18)17-9-5-3-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSUAZNLCHNGPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793532 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

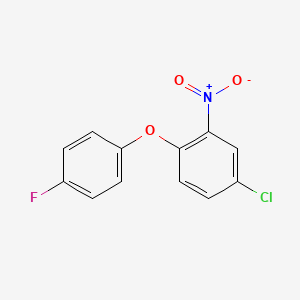
![(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine](/img/structure/B5693791.png)
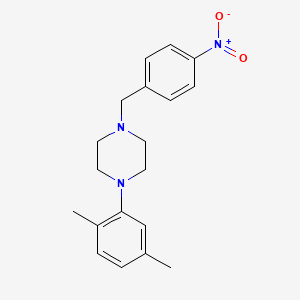

![N-isopropyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5693821.png)
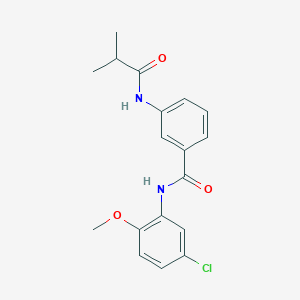
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5693835.png)
![N-(2,6-dimethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5693846.png)
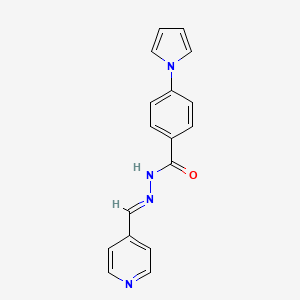

![1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine](/img/structure/B5693867.png)
![5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5693890.png)
amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5693893.png)
